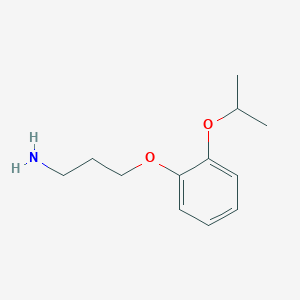

3-(2-Isopropoxy-phenoxy)-propylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

3-(2-propan-2-yloxyphenoxy)propan-1-amine |

InChI |

InChI=1S/C12H19NO2/c1-10(2)15-12-7-4-3-6-11(12)14-9-5-8-13/h3-4,6-7,10H,5,8-9,13H2,1-2H3 |

InChI Key |

XCVCLVNZSIBCGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC=C1OCCCN |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Isopropoxy Phenoxy Propylamine and Analogues

Established Synthetic Pathways to Aryloxypropylamines

The most common synthetic routes to aryloxypropylamines involve the coupling of an aryl ether component with a three-carbon aminopropyl chain. A prevalent strategy begins with a substituted phenol (B47542), which is reacted to introduce the aminopropyl side chain. This is often achieved through a two-step process involving the formation of an epoxide intermediate followed by its ring-opening with an appropriate amine. researchgate.netwikipedia.org

A classic and illustrative example is the synthesis of propranolol (B1214883), an aryloxypropanolamine. This process typically starts with 1-naphthol, which is reacted with epichlorohydrin (B41342) to form a glycidic ether. This intermediate is then treated with isopropylamine, which opens the epoxide ring to yield the final product. wikipedia.org A similar pathway can be envisioned for 3-(2-isopropoxy-phenoxy)-propylamine, starting from 2-isopropoxyphenol (B44703).

General Synthetic Scheme for Aryloxypropanolamines:

Etherification: A phenol derivative reacts with epichlorohydrin, typically in the presence of a base, to form a glycidic ether intermediate. wikipedia.org

Amination: The glycidic ether's epoxide ring is opened by an amine (e.g., isopropylamine, ammonia) to produce the target aryloxypropanolamine. epo.org

The primary precursors for the synthesis of this compound are a functionalized phenol (2-isopropoxyphenol) and a source for the propylamine (B44156) moiety.

Phenolic Precursor : The synthesis of 2-isopropoxyphenol can be achieved through the mono-alkylation of a dihydroxybenzene, such as catechol. wikipedia.org This selective alkylation is a critical step to ensure the correct substitution pattern on the aromatic ring.

Propylamine Synthon : Epichlorohydrin is a widely used three-carbon electrophile that serves as a precursor to the aminopropanol (B1366323) chain. researchgate.netwikipedia.org Alternatively, for direct propylamine synthesis (without the hydroxyl group), precursors like β-(alkoxy)propionitriles can be catalytically hydrogenated to yield the corresponding 3-alkoxypropylamine. google.com

The introduction of the amine functional group is a pivotal step in the synthesis. Several methods are employed:

Reductive Amination : This one-step method involves reacting an aldehyde or ketone with ammonia (B1221849) or a primary amine in the presence of a reducing agent. libretexts.org For instance, a ketone can first react with ammonia to form an imine intermediate, which is then reduced in situ to the amine. libretexts.orgmasterorganicchemistry.com This method is highly versatile for producing primary, secondary, and tertiary amines. masterorganicchemistry.com

Reduction of Nitriles and Amides : Amines can be prepared by the reduction of nitriles and amides using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The catalytic hydrogenation of nitriles over catalysts like Raney nickel is a common industrial method for producing primary amines. google.comresearchgate.net

Epoxide Ring-Opening : As mentioned, the reaction of an epoxide with an amine is a cornerstone of aryloxypropanolamine synthesis. This Sₙ2 reaction typically proceeds with high regioselectivity, with the amine attacking the less sterically hindered carbon of the epoxide ring. wikipedia.org

The formation of the ether bond between the aromatic ring and the propoxy chain is a critical transformation.

Williamson Ether Synthesis : This classic method involves the reaction of a sodium phenoxide with an alkyl halide. masterorganicchemistry.com In the context of aryloxypropylamine synthesis, a phenoxide is typically reacted with an electrophile like epichlorohydrin. The reaction proceeds via an Sₙ2 mechanism and is most effective with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com

Modern Coupling Reactions : More recent developments include transition-metal-catalyzed C-O bond formation reactions, such as the Ullmann and Chan-Lam-Evans couplings, which provide powerful alternatives for constructing aryl ethers. nih.govorganic-chemistry.org Another novel approach utilizes the reagent PhenoFluor for the direct coupling of phenols and alcohols, offering a different reactivity profile from traditional methods. nih.gov

Diastereoselective and Enantioselective Synthetic Approaches for Related Compounds

Many aryloxypropylamine analogues, particularly those with a hydroxyl group on the propyl chain (propanolamines), are chiral. The biological activity often resides in a single enantiomer, making stereoselective synthesis highly important. nih.gov

For example, the (S)-enantiomer of propranolol is significantly more active as a β-blocker. wikipedia.org Enantioselective syntheses often rely on two main strategies:

Chiral Pool Synthesis : This approach utilizes enantiomerically pure starting materials. For instance, the synthesis can start with an asymmetric epoxide, such as an enantiomer of a 3-(tosyloxy)-1,2-epoxypropane, which is then coupled with the appropriate phenol. nih.gov

Asymmetric Catalysis/Resolution : Chemoenzymatic routes have been developed that employ lipase-catalyzed kinetic resolution to separate enantiomers of a key chiral intermediate. nih.gov Asymmetric reduction of a prochiral ketone using an alcohol dehydrogenase can also establish the desired stereocenter early in the synthesis. nih.gov

The following table outlines a chemoenzymatic approach to synthesizing enantiomerically enriched β-blockers, which are structurally related to the target compound.

| Step | Reaction | Catalyst/Reagent | Outcome | Reference |

|---|---|---|---|---|

| 1 | Kinetic Resolution of Racemic Alcohol | Lipase (Amano PS-IM) | Separation of enantiomers, yielding enantiopure (R)-chlorohydrin (>99% ee) | nih.gov |

| 2 | Asymmetric Reduction of Prochiral Ketone | Alcohol Dehydrogenase (E. coli/Lk-ADH-Lica) | Formation of chlorohydrin with >99% ee | nih.gov |

| 3 | Stereochemical Inversion | Cesium acetate, 18-Crown-6 | Conversion of (R)-mesylate to (S)-acetate, leading to the (S)-β-blocker | nih.gov |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield, minimizing waste, and ensuring process scalability. Key parameters that are typically adjusted include temperature, pressure, concentration of reactants, solvent, and catalyst choice.

Historically, optimization involved modifying one variable at a time. semanticscholar.org However, modern approaches leverage high-throughput experimentation and machine learning algorithms to explore a vast reaction space more efficiently. nih.govbeilstein-journals.org These methods can rapidly identify optimal conditions for yield and selectivity. semanticscholar.org For instance, Bayesian optimization (BO) has demonstrated exceptional performance in identifying suitable reagents and conditions, often outperforming human experts. nih.gov

The table below presents data on the optimization of a copper-catalyzed ether formation, a key step in aryloxypropylamine synthesis.

| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | N,N-dimethylglycine | K₃PO₄ | Dioxane | 110 | High |

| 2 | Oxalic Diamide | Cs₂CO₃ | Toluene | 80 | Good |

| 3 | None | LiOt-Bu | Alcohol | Room Temp | Moderate |

The balance between output, cost, and the number of synthetic steps can be achieved through careful reaction condition optimization, which is a critical part of developing commercially viable synthetic routes.

Advanced Spectroscopic and Analytical Characterization Techniques for Propanamine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 3-(2-Isopropoxy-phenoxy)-propylamine, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons would allow for the assignment of each proton in the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display a single peak for each unique carbon atom in the molecule. The chemical shifts of these peaks are indicative of the carbon's bonding environment (e.g., aromatic, aliphatic, ether-linked).

Two-Dimensional NMR (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms, which is crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in tracing the proton-proton connectivities within the propyl chain and the isopropoxy group of this compound.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons directly attached to carbon atoms. This allows for the unambiguous assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule, for instance, linking the propyl chain to the phenoxy group and the isopropoxy group to the aromatic ring.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit absorption bands corresponding to the various functional groups. Key expected vibrations would include N-H stretching and bending from the primary amine, C-H stretching from the aromatic and aliphatic portions, C-O stretching from the ether linkages, and C=C stretching from the aromatic ring.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum would also show bands corresponding to the molecular vibrations of this compound. Often, non-polar bonds and symmetric vibrations, which may be weak in the FTIR spectrum, give rise to strong signals in the Raman spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. Additionally, characteristic fragment ions would be observed, resulting from the cleavage of specific bonds within the molecule, which can help to confirm the structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the precise determination of a molecule's elemental composition. youtube.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. youtube.com

For this compound (C₁₂H₁₉NO₂), HRMS provides an exact mass measurement that serves as a primary confirmation of its identity. The high resolving power of instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers is critical in pharmaceutical research and development to verify the structure of newly synthesized compounds and identify impurities. youtube.comacs.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉NO₂ |

| Theoretical Exact Mass ([M+H]⁺) | 210.14886 Da |

| Hypothetical Measured Mass ([M+H]⁺) | 210.1491 Da |

| Mass Error | < 5 ppm (parts per million) |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting daughter ions. unt.edu This process provides valuable information about the molecule's connectivity and functional groups. wikipedia.org In an MS/MS experiment, the molecular ion of this compound ([C₁₂H₁₉NO₂]⁺) would be selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions analyzed in a second mass analyzer. unt.edu

The fragmentation pattern is predictable based on the compound's structure, which includes an aryl ether linkage, an isopropoxy group, and a propylamine (B44156) chain. scribd.commiamioh.edu Common fragmentation pathways for ethers include cleavage of the C-O bonds, while amines typically undergo α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). miamioh.edulibretexts.org

| Parent Ion (m/z) | Key Fragment Ion (m/z) | Plausible Structure of Fragment | Fragmentation Pathway |

|---|---|---|---|

| 210.15 | 151.08 | [HOC₆H₄O(CH₂)₃NH₂]⁺ | Loss of propene (C₃H₆) from the isopropoxy group |

| 210.15 | 137.06 | [CH₃CH(OH)OC₆H₄]⁺ | Cleavage of the propylamine side chain |

| 210.15 | 121.06 | [HOC₆H₄O]⁺ | Cleavage of the ether bond and loss of the propylamine side chain |

| 210.15 | 74.08 | [HO(CH₂)₃NH₂]⁺ | Cleavage of the ether C-O bond |

| 210.15 | 44.05 | [CH₂CH₂NH₂]⁺ | α-cleavage of the propylamine chain |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from reaction intermediates, byproducts, and other impurities, thereby allowing for its accurate quantification and purity assessment. njlabs.com

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, widely used for determining the purity and potency of active pharmaceutical ingredients (APIs) and intermediates. labotec.co.zalabmanager.com For a compound like this compound, which contains a UV-absorbing aromatic ring, reversed-phase HPLC (RP-HPLC) with UV detection is a highly suitable method. europeanpharmaceuticalreview.comnih.gov

Method development involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), and flow rate to achieve optimal separation of the target compound from any impurities. pharmtech.com The area of the chromatographic peak is proportional to the concentration of the compound, enabling precise quantification. labotec.co.za

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm (UV Detector) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and semi-volatile compounds. tdi-bi.com However, the analysis of amines by GC can be challenging due to their basicity and high polarity, which can lead to poor peak shape (tailing) and interaction with active sites in the GC system. gcms.czrestek.com

To overcome these issues, specialized, base-deactivated capillary columns (e.g., Rtx-Volatile Amine) are often employed. gcms.czrestek.com Alternatively, derivatization of the primary amine group can be performed to reduce its polarity and improve chromatographic performance. rsc.org The mass spectrometer detector provides high specificity, allowing for the identification of the parent compound and any co-eluting impurities based on their mass spectra. tdi-bi.com

| Parameter | Condition |

|---|---|

| Column | Rtx-Volatile Amine, 30 m x 0.25 mm ID, 0.5 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 60 °C, ramp to 280 °C at 10 °C/min |

| MS Ion Source | Electron Ionization (EI), 70 eV |

| MS Mass Range | 40-400 amu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. wikipedia.orgthepharmajournal.com This technique is contingent upon the ability to grow a high-quality single crystal of the substance of interest. nih.gov

If a suitable crystal of this compound or a salt thereof can be obtained, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. wikipedia.org This information offers unparalleled insight into the molecule's conformation, intramolecular interactions (such as hydrogen bonding), and how it packs in the crystal lattice. Such detailed structural knowledge is invaluable in fields like drug design and materials science for understanding structure-activity relationships. nih.govscirp.org

| Structural Parameter | Description |

|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements of the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-C, C-O, C-N). |

| Bond Angles | The angle formed by three connected atoms (e.g., C-O-C, C-N-H). |

| Torsion Angles | The dihedral angle describing the rotation around a chemical bond. |

Computational and Theoretical Investigations of 3 2 Isopropoxy Phenoxy Propylamine

Quantum Chemical Calculations (DFT, B3LYP) on Molecular Conformation and Electronic Structure

No specific studies employing Density Functional Theory (DFT) with the B3LYP functional to analyze the molecular conformation and electronic structure of 3-(2-Isopropoxy-phenoxy)-propylamine have been identified.

Geometry Optimization and Energetic Analysis

There are no available research findings detailing the geometry optimization or energetic analysis of this compound. Such a study would typically involve calculations to determine the most stable three-dimensional structure of the molecule and its corresponding energy levels.

Frontier Molecular Orbital (FMO) Analysis

Specific data regarding the Frontier Molecular Orbital (FMO) analysis, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, could not be located. This type of analysis is crucial for understanding a molecule's reactivity.

Electrostatic Potential Mapping

Publicly accessible research does not include electrostatic potential maps for this compound. These maps are used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack.

Molecular Docking Simulations with Biological Targets

There are no published molecular docking studies that investigate the interaction of this compound with any specific biological targets. Such simulations are instrumental in drug discovery for predicting the binding affinity and orientation of a ligand within a protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models that include this compound as part of their dataset were found. QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Pharmacophore Development and Ligand-Based Design

There is no available literature on pharmacophore models developed from or for this compound. Pharmacophore modeling is a key component of ligand-based drug design, identifying the essential structural features required for biological activity.

Structure Activity Relationship Sar Studies of 3 2 Isopropoxy Phenoxy Propylamine Derivatives

Influence of Phenoxy Moiety Substitutions on Biological Activity

The substitution pattern on the phenoxy ring of 3-(2-Isopropoxy-phenoxy)-propylamine derivatives plays a pivotal role in modulating their biological activity. The nature, position, and electronic properties of these substituents can significantly influence the compound's interaction with its biological target.

Research on related phenoxy derivatives has shown that the introduction of substituents on the aromatic ring can alter the compound's potency and mechanism of action. For instance, in a series of 2-phenoxy-3-trichloromethylquinoxalines, the position of halogen substituents on the phenoxy group had a notable impact on antiplasmodial activity. Meta-halogenated derivatives exhibited greater potency compared to their ortho or para counterparts. nih.gov Similarly, the introduction of strong electron-withdrawing groups, such as nitro (NO2), at the para position led to a significant increase in activity and selectivity. nih.gov

The location of a substituent can also dramatically alter the biological outcome. For example, in a series of indolyl-pyridinyl-propenones, shifting a methoxy (B1213986) group from the 5-position to the 6-position of the indole (B1671886) ring switched the compound's activity from inducing methuosis to disrupting microtubules. nih.gov While not a direct analogue, this demonstrates the principle that positional isomerism of even a single functional group on an aromatic ring can lead to profound changes in the mechanism of action.

These findings suggest that for this compound derivatives, both the electronic properties (electron-donating vs. electron-withdrawing) and the position (ortho, meta, para) of substituents on the phenoxy ring are critical determinants of biological activity.

Table 1: Influence of Phenoxy Moiety Substitution on Biological Activity in Analogous Compound Series

| Series | Base Structure | Substitution | Position | Effect on Activity |

|---|---|---|---|---|

| 2-Phenoxy-3-trichloromethylquinoxalines | Quinoxaline | Chloro, Fluoro | meta | Increased antiplasmodial activity compared to ortho/para |

| 2-Phenoxy-3-trichloromethylquinoxalines | Quinoxaline | Nitro (NO2) | para | Highest selectivity index |

| 2-Phenoxybenzamides | Benzamide | Fluoro | para | Advantageous for antiplasmodial activity |

Impact of Alkyl Chain Modifications and Stereochemistry

The three-carbon propylamine (B44156) linker between the phenoxy ring and the amine group is a key structural feature. Modifications to this alkyl chain, including its length, rigidity, and stereochemistry, can significantly affect the biological profile of the derivatives.

Studies on other phenoxyalkylamine derivatives have demonstrated the importance of the linker length. For instance, in a series of 3-(4-(4H-1,2,4-triazol-4-yl)phenoxy)-propylamine derivatives investigated for H3 receptor antagonistic activity, the three-carbon chain was found to be optimal. taylorandfrancis.com Shortening the chain to two carbons or lengthening it to four or five carbons resulted in a decrease in activity, with the order of activity for the chain length being 3 > 2 > 4 >> 5 carbons. taylorandfrancis.com This suggests that the distance and spatial orientation between the phenoxy and amine moieties are crucial for effective interaction with the biological target.

The introduction of substituents on the alkyl chain can also influence activity. In a study of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives, the modification of the alkylene chain was found to be highly significant. nih.gov Specifically, a derivative with a 1-methylethyl group as the alkylene chain (a propyl chain with a methyl branch at the second carbon) exhibited high and potent alpha-blocking selectivity. nih.gov This indicates that branching on the alkyl chain can introduce favorable steric interactions or conformational rigidity that enhances activity.

Stereochemistry is another critical factor. Many biological targets, such as receptors and enzymes, are chiral, and thus can differentiate between enantiomers of a drug molecule. For derivatives of 1-(aryloxy)-2-propanolamines, which are structurally related to this compound, the synthesis and evaluation of individual enantiomers have been undertaken. nih.gov In some cases, the different enantiomers exhibited similar electrophysiological effects, while in other classes of compounds, one enantiomer is often significantly more active than the other. nih.gov Therefore, the stereocenter that would be created by substitution on the propylamine chain of this compound is an important consideration for biological activity.

Table 2: Effect of Alkyl Chain Length on H3 Receptor Antagonistic Activity

| Compound Series | Alkyl Chain Length | Relative Activity |

|---|---|---|

| 3-(4-(4H-1,2,4-triazol-4-yl)phenoxy)-alkylamine | 2 carbons | ++ |

| 3-(4-(4H-1,2,4-triazol-4-yl)phenoxy)-alkylamine | 3 carbons | +++ |

| 3-(4-(4H-1,2,4-triazol-4-yl)phenoxy)-alkylamine | 4 carbons | + |

| 3-(4-(4H-1,2,4-triazol-4-yl)phenoxy)-alkylamine | 5 carbons | - |

(Activity scale: +++ High, ++ Moderate, + Low, - Very Low/Inactive)

Role of Amine Substitution Patterns (Primary, Secondary, Tertiary)

The nature of the amine group—whether it is primary, secondary, or tertiary—is a fundamental determinant of the pharmacological properties of this compound derivatives. The degree of substitution on the nitrogen atom affects its basicity (pKa), hydrogen bonding capacity, and steric bulk, all of which influence drug-receptor interactions and pharmacokinetic properties.

The primary amine of the parent compound, this compound, has the potential to act as a hydrogen bond donor. Conversion to a secondary or tertiary amine by adding one or two alkyl or aryl substituents changes this characteristic. Secondary amines can still act as hydrogen bond donors, whereas tertiary amines can only act as hydrogen bond acceptors.

In the development of phenoxypropanolamine and phenylethanolamine derivatives as β3-adrenergic receptor agonists, various substitutions on the amine nitrogen were explored. researchgate.net These modifications are known to significantly alter the affinity and selectivity for different receptor subtypes. For example, in the class of β-blockers, the nature of the substituent on the secondary amine is critical for activity.

The synthesis of novel N-heteroaralkyl-substituted 1-(aryloxy)-2-propanolamines and related propylamine derivatives as antiarrhythmic agents further illustrates the importance of the amine substitution. nih.gov In this series, complex substituents were introduced on the amine nitrogen to achieve potent and specific class III antiarrhythmic activity. This underscores that the amine group is a key point for modification to fine-tune the biological activity and selectivity of the molecule.

The basicity of the amine is also a crucial factor. The pKa of the amine group determines its ionization state at physiological pH, which affects its ability to form ionic bonds with the biological target and also influences its absorption, distribution, metabolism, and excretion (ADME) profile. Substituents on the nitrogen can alter this basicity, thereby modulating both pharmacodynamic and pharmacokinetic properties.

Electronic and Steric Factors Governing Compound Activity

The biological activity of this compound derivatives is governed by a complex interplay of electronic and steric factors. These properties dictate how the molecule recognizes and binds to its biological target, as well as its ability to elicit a biological response.

Electronic factors refer to the distribution of electrons within the molecule, which influences properties such as polarity, hydrogen bonding capability, and the potential for electrostatic interactions. As discussed in section 5.1, the addition of electron-withdrawing or electron-donating groups to the phenoxy ring can significantly alter activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), on related aryloxypropanolamine compounds have provided insights into the importance of the electrostatic field. mdpi.com These studies have shown that regions of positive and negative electrostatic potential around the molecule are correlated with biological activity, suggesting that increasing the electronic deficiency of the benzene (B151609) ring could improve activity. mdpi.com

Steric factors relate to the size and shape of the molecule and its substituents. The spatial arrangement of atoms can either facilitate or hinder the optimal fit of the molecule into the binding site of a receptor or enzyme. CoMFA studies also generate steric contour maps, which indicate regions where bulky substituents are favored or disfavored. mdpi.com For example, in a series of β3-adrenergic receptor agonists, these maps helped to visualize the steric requirements for potent activity. mdpi.com The presence of a bulky substituent in a sterically hindered region of the binding pocket would likely decrease activity, whereas a substituent that fits well into a specific pocket could enhance binding and, consequently, activity.

Correlations with Physicochemical Descriptors

To move beyond a qualitative understanding of SAR, quantitative structure-activity relationship (QSAR) studies are often employed. These studies aim to establish a mathematical correlation between the biological activity of a series of compounds and their physicochemical properties, which are described by molecular descriptors.

For derivatives of this compound, several physicochemical descriptors are likely to be important for their biological activity. These can be broadly categorized as electronic, steric, and hydrophobic descriptors.

Electronic Descriptors: These describe the electronic properties of the molecule and include parameters such as Hammett constants (σ), which quantify the electron-donating or -withdrawing ability of substituents on the phenoxy ring, and calculated atomic charges.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include Taft steric parameters (Es), molar refractivity (MR), and Verloop sterimol parameters.

Hydrophobic Descriptors: Lipophilicity, often expressed as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), is a critical descriptor. It influences the compound's ability to cross cell membranes and can affect its binding to the target. Studies on substituted benzamides have shown how aromatic and amine substituents can systematically alter the apparent lipophilicity of a series of compounds. nih.gov

3D Descriptors: Modern QSAR studies often use 3D descriptors derived from the calculated three-dimensional structure of the molecules, such as those used in CoMFA and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com These descriptors provide a more detailed representation of the steric and electrostatic fields around the molecule.

Regression models derived from QSAR analyses can reveal the significant influence of specific molecular descriptors on the biological activity of a series of compounds. researchgate.net For example, a QSAR study on a series of selective aryloxypropanolamines as β3-AR agonists produced robust CoMFA and CoMSIA models, indicating a strong correlation between the 3D physicochemical fields and the observed activity. mdpi.com Such models are invaluable for predicting the activity of newly designed compounds and for providing a deeper understanding of the molecular features required for a desired biological effect.

Table 3: Common Physicochemical Descriptors in SAR Studies

| Descriptor Type | Examples | Property Described |

|---|---|---|

| Electronic | Hammett constant (σ), Atomic charges | Electron distribution, Polarity |

| Steric | Taft parameter (Es), Molar Refractivity (MR) | Size, Shape, Bulk |

| Hydrophobic | log P, log D | Lipophilicity, Membrane permeability |

| 3D/Topological | CoMFA/CoMSIA fields, Wiener index | 3D shape, Electrostatic potential, Connectivity |

Elucidation of Molecular Mechanisms of Action

Ligand-Receptor Interaction Dynamics

No published studies detailing the specific receptor targets, binding affinities (e.g., Kᵢ, Kd, IC₅₀), or kinetic parameters (kₒₙ, kₒff) for 3-(2-Isopropoxy-phenoxy)-propylamine were found.

Intracellular Signaling Pathway Modulation

There is no available research on the downstream effects of this compound on intracellular signaling cascades, such as the modulation of second messenger systems (e.g., cAMP, IP₃/DAG), activation or inhibition of protein kinases, or changes in gene expression.

Role of Specific Substructures in Biological Response

Structure-Activity Relationship (SAR) studies for this compound are not present in the public literature. Therefore, an analysis of how the isopropoxy group, the phenoxy ring, or the propylamine (B44156) side chain contributes to a specific biological response cannot be conducted.

Allosteric Modulation and Orthosteric Binding

Without identified receptor targets or binding studies, it is not possible to determine whether the compound acts at the primary (orthosteric) binding site or at a secondary (allosteric) site on a receptor.

Future Research and Emerging Applications of this compound

The chemical scaffold of this compound, belonging to the well-established class of aryloxypropylamines, presents a promising foundation for future research and development in medicinal chemistry and pharmacology. While this specific molecule may not be extensively characterized in public literature, its structural motifs are present in numerous biologically active agents, particularly beta-blockers. wikipedia.org Future investigations are poised to build upon the extensive knowledge of this chemical class to unlock new therapeutic potentials.

Q & A

Q. What synthetic routes are optimal for producing 3-(2-Isopropoxy-phenoxy)-propylamine with high purity?

- Methodological Answer :

Multi-step synthesis is typically required, involving nucleophilic substitution and amine protection/deprotection strategies. For example:- Phenolic ether formation : React 2-isopropoxyphenol with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate 3-(2-isopropoxy-phenoxy)-propyl chloride .

- Amine introduction : Perform a Gabriel synthesis or direct ammonolysis to replace the chloride with an amine group. Reaction conditions (temperature, solvent polarity, and catalyst) critically influence yield and purity. For analogous compounds, yields >70% are achieved using anhydrous NH₃ in THF at 60°C .

- Key validation : Monitor reaction progress via TLC or HPLC. Final purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .

Q. How should researchers handle safety and stability concerns during synthesis?

- Methodological Answer :

- Hazard mitigation : The compound’s isopropoxy and phenoxy groups suggest flammability and potential skin/eye irritation, similar to 3-(Methylthio)propylamine (flammable liquid, Category 4; skin corrosion, Category 1C) .

- Protocols : Use fume hoods, flame-resistant equipment, and PPE (nitrile gloves, goggles). Store under inert gas (N₂/Ar) at -20°C to prevent degradation .

Q. What analytical techniques are recommended for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 1.2 ppm for isopropyl CH₃, δ 3.5-4.0 ppm for propylamine CH₂) .

- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~ 238.18 g/mol).

- X-ray scattering : For crystalline derivatives, analyze pre-peak scattering (k ≈ 0.2–0.8 Å⁻¹) to detect microstructural segregation, as seen in aqueous propylamine mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-analysis : Compare datasets using standardized assays (e.g., IC₅₀ values in enzyme inhibition studies). For example, conflicting results in polyamine-related pathways (e.g., spermidine synthase) may arise from variations in cell lines or assay conditions .

- Dose-response validation : Replicate studies with controlled variables (pH, temperature) and orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Structure-activity relationship (SAR) : Modify substituents on the phenoxy or propylamine groups. For example:

- Fluorination of the phenoxy ring (as in 3-(4-Fluorophenoxy)propylamine hydrochloride) enhances lipophilicity and membrane permeability .

- Trifluoromethylthio groups improve binding affinity to hydrophobic enzyme pockets .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like BRD4, a bromodomain protein implicated in cancer .

Q. How can researchers address discrepancies in physicochemical property data (e.g., logP, solubility)?

- Methodological Answer :

- Experimental validation : Measure logP via shake-flask method (octanol/water) and compare with computational predictions (e.g., ChemAxon). For solubility, use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .

- Counterion screening : Salt formation (e.g., hydrochloride) improves solubility, as seen with Methoxisopropamine hydrochloride (solubility >50 mg/mL in water) .

Q. What advanced techniques elucidate the compound’s mechanism of action in cellular systems?

- Methodological Answer :

- CRISPR-Cas9 screening : Identify gene knockouts that rescue or enhance the compound’s effects, linking it to specific pathways (e.g., polyamine biosynthesis) .

- Metabolomics : Track changes in polyamine levels (putrescine, spermidine) via LC-MS after treatment, as decarboxylated S-adenosylmethionine (AdoMet) is a key cofactor .

Methodological and Regulatory Considerations

Q. How to design a robust experimental protocol for toxicity profiling?

- Methodological Answer :

- In vitro assays : Use HepG2 cells for hepatotoxicity screening (MTT assay) and Ames test for mutagenicity.

- Ecotoxicity : Follow OECD guidelines for Daphnia magna acute toxicity testing (EC₅₀ < 10 mg/L indicates high hazard) .

Q. What regulatory frameworks apply to this compound in academic research?

- Answer :

- TSCA compliance : In the U.S., ensure registration under the Toxic Substances Control Act if producing >10 kg/year .

- REACH : In the EU, file inquiries with ECHA for authorization if used in quantities ≥1 tonne/year .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.